molecular formula C5H5ClF2N2 B1620742 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole CAS No. 321998-14-5

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Cat. No. B1620742
M. Wt: 166.55 g/mol
InChI Key: JYDBRBWYIQJDSJ-UHFFFAOYSA-N
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Description

The compound “3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The chlorodifluoromethyl group (-CF2Cl) is a halogenated alkyl group, and the methyl group (-CH3) is a common alkyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the chlorodifluoromethyl and methyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring system. The chlorodifluoromethyl group would add polarity to the molecule, and the methyl group would provide some degree of hydrophobicity.



Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The chlorodifluoromethyl group might be susceptible to nucleophilic substitution reactions, and the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorodifluoromethyl group would likely make the compound relatively polar, which could affect its solubility in different solvents.


Scientific Research Applications

  • Late-stage difluoromethylation

    • Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
    • Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of 2-(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [18F]Fluoride

    • Application: The synthesis of 2-[18F]trifluoromethylated indoles from the corresponding chlorodifluoromethyl precursors was found to proceed under milder conditions when compared to known metal-free nucleophilic exchange reactions with [18F]fluoride on chlorodifluoro-methyl arenes .
    • Method: A key element in the reaction course is – most likely – a favorable elimination-addition mechanism on the 2-methyl position of the indole .
    • Results: This single step labeling methodology nicely complements the so far existing routes to 2-[18F]trifluoromethylated indoles .
  • Synthesis and application of trifluoromethylpyridines

    • Application: Trifluoromethyl-pyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
  • Late-stage difluoromethylation

    • Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
    • Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of Fluorinated Pyridines

    • Application: The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Deoxygenative gem-difluoroolefination of carbonyl compounds

    • Application: The combination of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine (PPh3) can be used for the synthesis of gem-difluoroolefins from carbonyl compounds .
  • Late-stage difluoromethylation

    • Application: This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
    • Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of Fluorinated Pyridines

    • Application: The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Deoxygenative gem-difluoroolefination of carbonyl compounds

    • Application: The combination of (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and triphenylphosphine (PPh3) can be used for the synthesis of gem-difluoroolefins from carbonyl compounds .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling this compound.


Future Directions

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. This could involve studies to optimize its synthesis, detailed characterization of its properties, and testing of its activity against various biological targets.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. If you have access to specific articles or data related to this compound, I would be happy to help analyze them.


properties

IUPAC Name

3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBRBWYIQJDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363006
Record name 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

CAS RN

321998-14-5
Record name 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VO Iaroshenko, V Specowius, K Vlach… - Tetrahedron, 2011 - Elsevier
Difluoromethyl-containing heteroannulated pyridines, pyrimidines and pyrazoles are prepared by a two step method. The regioselective cyclizations of electron-excessive …
Number of citations: 33 www.sciencedirect.com

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